molecular formula C8H5ClFNO4 B1454036 Methyl 4-chloro-2-fluoro-5-nitrobenzoate CAS No. 1070893-15-0

Methyl 4-chloro-2-fluoro-5-nitrobenzoate

Cat. No. B1454036
M. Wt: 233.58 g/mol
InChI Key: RQAOESHTSVXKSI-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-2-fluoro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H5ClFNO4 . It has a molecular weight of 233.58 . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloro-2-fluoro-5-nitrobenzoate” is 1S/C8H5ClFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 4-chloro-2-fluoro-5-nitrobenzoate” is a solid or viscous liquid . The compound is typically stored in a dry environment at 2-8°C .

Scientific Research Applications

Organic Chemistry

Application : Methyl 4-chloro-2-fluoro-5-nitrobenzoate is used as a reagent in organic chemistry .

Results : The outcome of this reaction is the formation of methyl 4-chloro-2-fluorobenzoate .

Agrochemical and Pharmaceutical Industries

Application : Trifluoromethylpyridines (TFMP), which can be synthesized from Methyl 4-chloro-2-fluoro-5-nitrobenzoate, are used in the agrochemical and pharmaceutical industries .

Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Synthesis of Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate Esters

Application : Methyl 4-chloro-2-nitrobenzoate is used in the synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters .

Results : The outcome of this synthesis is the formation of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters .

Preparation of 2-chloro-4-fluoro-5-nitrobenzoic Acid

Application : Methyl 4-chloro-2-fluoro-5-nitrobenzoate can be used to prepare 2-chloro-4-fluoro-5-nitrobenzoic acid .

Results : The result of this preparation is the formation of 2-chloro-4-fluoro-5-nitrobenzoic acid .

Synthesis of Saflufenacil

Application : Methyl 4-chloro-2-fluoro-5-nitrobenzoate can be used in the synthesis of Saflufenacil .

Results : The result of this synthesis is the formation of Saflufenacil .

Fluorination Reagents

Application : Methyl 4-chloro-2-fluoro-5-nitrobenzoate can be used as a fluorination reagent .

Results : The outcome of this application is the formation of fluorinated compounds .

Safety And Hazards

“Methyl 4-chloro-2-fluoro-5-nitrobenzoate” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

methyl 4-chloro-2-fluoro-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAOESHTSVXKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656051
Record name Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-2-fluoro-5-nitrobenzoate

CAS RN

1070893-15-0
Record name Methyl 4-chloro-2-fluoro-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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